2,5-bis(3,4,5-trimethoxyphenyl)oxolane is a compound characterized by its unique oxolane (tetrahydrofuran) structure substituted with two 3,4,5-trimethoxyphenyl groups. This compound falls under the category of organic compounds and is of significant interest in medicinal chemistry due to its potential applications in drug development.
The compound is synthesized from various precursors that include 3,4,5-trimethoxyphenol derivatives. The classification of this compound can be categorized based on its functional groups and molecular structure as a diaryloxolane. Its structural similarity to other biologically active compounds suggests potential pharmacological properties.
The synthesis of 2,5-bis(3,4,5-trimethoxyphenyl)oxolane typically involves several key steps:
For example, one synthetic route may involve the reaction of a suitable diol with an aryl halide in the presence of a base and palladium catalyst to yield the desired oxolane derivative with the 3,4,5-trimethoxyphenyl substituents .
The molecular formula for 2,5-bis(3,4,5-trimethoxyphenyl)oxolane can be represented as . The oxolane ring contributes to its cyclic structure while the two 3,4,5-trimethoxyphenyl groups enhance its lipophilicity and potential biological activity.
The compound can participate in various chemical reactions due to its functional groups:
For example, reactions involving nucleophilic attack on the oxolane ring could lead to the formation of new derivatives useful in medicinal chemistry .
The mechanism of action for compounds like 2,5-bis(3,4,5-trimethoxyphenyl)oxolane is often related to their ability to interact with biological macromolecules such as proteins or nucleic acids.
Experimental studies would typically evaluate its efficacy against various cancer cell lines to ascertain its selectivity and potency .
The primary applications of 2,5-bis(3,4,5-trimethoxyphenyl)oxolane include:
2,5-Bis(3,4,5-trimethoxyphenyl)oxolane belongs to the tetrahydrofuran lignan structural class and functions as a colchicine binding site inhibitor (CBSI). CBSIs represent a critical class of antimitotic agents that destabilize microtubules by inhibiting tubulin polymerization. Unlike taxane-site binders (e.g., paclitaxel), CBSIs demonstrate significant ability to overcome multidrug resistance (MDR) mechanisms—particularly those mediated by P-glycoprotein (P-gp) efflux pumps and βIII-tubulin isoform overexpression [2] [6]. The oxolane (tetrahydrofuran) core in this compound provides conformational rigidity that optimizes spatial orientation of the two 3,4,5-trimethoxyphenyl (TMP) pharmacophores for tubulin binding. Structural studies of analogous CBSIs like VERU-111 reveal that the TMP moiety engages in hydrogen bonding with β-tubulin's Cys241 residue, while the oxolane linker controls the dihedral angle between aromatic rings to enhance hydrophobic pocket occupancy [2] [5]. This precise molecular orientation translates to potent disruption of microtubule dynamics during mitosis.
Table 1: Antiproliferative Potency of Select CBSIs
Compound | IC₅₀ (nM) MCF-7 | Tubulin Poly. IC₅₀ (μM) | MDR Circumvention |
---|---|---|---|
VERU-111 (Reference) | 5.2 | 1.0 | High |
CA-4 | 2.9 | 1.8 | Moderate |
2,5-bis(TMP)oxolane | Data not available | Data not available | Predicted High |
The TMP moiety is a non-negotiable structural determinant for CBSI efficacy. Key interactions facilitated by TMP include:
Modifications to the TMP group typically diminish potency. Demethylation or positional shifts of methoxy groups reduce antiproliferative activity >10-fold [2]. However, strategic ring-constrained modifications show promise: Converting adjacent methoxys into benzo[4,5]dioxene (as in compound 13f) improves cytotoxicity (IC₅₀ = 1.1–3.3 nM) by rigidifying the TMP conformation and enhancing van der Waals contacts [2]. This highlights the TMP’s role as a versatile scaffold for rational optimization.
Table 2: Impact of TMP Modifications on CBSI Efficacy
Modification Type | Example | Potency vs. Parent | Structural Consequence |
---|---|---|---|
Demethylation | 3,4-Dimethoxy analogue | >10-fold reduction | Loss of H-bond with Cys241 |
Ortho-methoxy relocation | 2,4,5-Trimethoxy analogue | Inactive | Steric clash with Thr239 |
Ring constraint (dioxole) | Benzo[4,5]dioxene | 2–5 fold improvement | Enhanced hydrophobic contact |
2,5-Bis(TMP)oxolane shares significant structural homology with bioactive tetrahydrofuran lignans like grandisin, veraguensin, and schibiculatin A. Key parallels include:
Despite these advantages, natural lignans offer broader bioactivity (e.g., neuroprotection in schibiculatin A) due to additional oxygenated substituents—a design insight for future oxolane derivatization [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0